(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid
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Overview
Description
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid is a chiral amino acid derivative It features a unique structure with an oxolane ring attached to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of α-substituted acrylic acids using nickel catalysts. This method provides high enantiomeric excess and is efficient for producing chiral α-substituted propionic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize transition metal catalysts and are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of various compounds
Mechanism of Action
The mechanism by which (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxolane ring and amino acid moiety allow it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(METHYLSULFANYL)PROPANOIC ACID: This compound has a similar amino acid backbone but features different substituents, leading to distinct chemical properties and applications.
3-Amino-2-hydroxy-3-phenylpropanoic acid: Another similar compound used as an aminopeptidase N inhibitor, highlighting its role in medicinal chemistry.
Uniqueness
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid is unique due to its oxolane ring, which imparts specific stereochemical and electronic properties. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
CAS No. |
1254172-26-3 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
IMSUDXBVOIOXLR-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)N |
Origin of Product |
United States |
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